molecular formula C15H25NO5 B1403523 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid CAS No. 1268522-48-0

8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid

Cat. No. B1403523
M. Wt: 299.36 g/mol
InChI Key: YJHNZBKIHLXQFG-UHFFFAOYSA-N
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Description

8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid (TBCA) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a substituted carboxylic acid that was first synthesized in the early 1970s and has since been used in a wide range of laboratory experiments. This compound is of particular interest due to its unique structure and properties, which makes it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Reagent for Introducing Boc Protecting Group

8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid has been used as a reagent for the introduction of Boc (tert-butoxycarbonyl) protecting group to amines. It has been identified as a better alternative to di-tert-butyl dicarbonate due to its solid state and stability, making it suitable for preparing N-Boc-amino acids and their esters without racemization (Rao et al., 2017).

Synthesis of Spirocyclic and Heterocyclic Compounds

The compound has been used in the synthesis of spirocyclic and heterocyclic compounds. It serves as an important intermediate in synthesizing various biologically active compounds. For instance, it has been involved in reactions leading to the formation of isomeric condensation products, indicating its utility in synthetic organic chemistry (Moskalenko & Boev, 2012).

NMR Spectroscopy for Absolute Configuration

The compound has been used in studies involving NMR spectroscopy to determine the absolute configuration of certain spirocyclic compounds. It plays a crucial role in understanding the stereochemistry and molecular structure of complex organic molecules (Jakubowska et al., 2013).

Reactivity in Castagnoli-Cushman Reaction

It has shown enhanced reactivity in the Castagnoli-Cushman reaction with imines. This indicates its potential in synthetic applications where specific reactivity patterns are desirable (Rashevskii et al., 2020).

Synthesis of Bioactive Compounds

The compound is also used in the synthesis of bioactive compounds, such as antibacterial agents. It has been employed in the synthesis of derivatives with potential antibacterial properties, highlighting its role in medicinal chemistry (Lukin et al., 2022).

properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.6]undecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-5-15(6-8-16)9-11(10-20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHNZBKIHLXQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Reactant of Route 2
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Reactant of Route 3
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Reactant of Route 4
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Reactant of Route 5
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Reactant of Route 6
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid

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